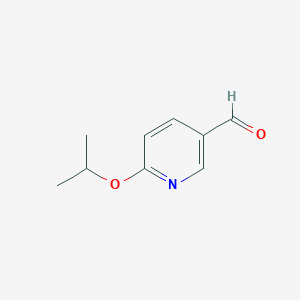

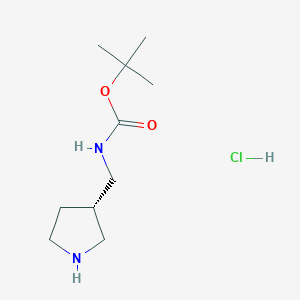

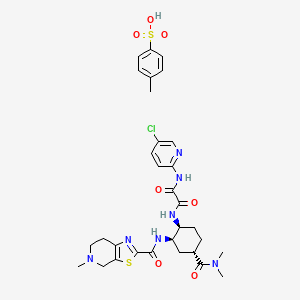

![molecular formula C9H20Cl2N2 B1437270 1,4-Diazaspiro[5.5]undecane dihydrochloride CAS No. 1159822-91-9](/img/structure/B1437270.png)

1,4-Diazaspiro[5.5]undecane dihydrochloride

Descripción general

Descripción

1,4-Diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 . It is a white to yellow solid and has a molecular weight of 227.17 .

Synthesis Analysis

The synthesis of 1,9-diazaspiro[5.5]undecanes, including this compound, involves spirofusion at position 2 of one piperidine ring and at position 4 of the other . Each type of arene fusion has its own preferable synthesis strategy, and substitution options at position 9 and/or 1 are specific for each compound and mostly concern the last step of the synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It is highly soluble in water. The compound has a molecular weight of 227.17 .Aplicaciones Científicas De Investigación

Biological Activity and Synthesis

1,4-Diazaspiro[5.5]undecane dihydrochloride derivatives exhibit a range of biological activities. They are used in the treatment of various disorders such as obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. The synthesis of these compounds, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been extensively studied (Blanco‐Ania, Heus, & Rutjes, 2017).

Catalyst-Free Synthesis

The compound has been synthesized through a catalyst-free process. A double Michael addition of 1,5-diaryl-1,4-pentadien-3-one with active methylene compounds such as N,N-dimethyl barbituric acid, barbituric acid, thio-barbituric acid, and N,N-diphenyl thiobarbituric acid in ethylene glycol at 100 °C yielded high yields within a short reaction time. This method was confirmed by X-ray analysis (Aggarwal, Vij, & Khurana, 2014).

Spirocyclization of Pyridine Substrates

A method for constructing 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of 4-substituted pyridines has been developed. This involves in situ activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Photophysical Studies and Solvatochromic Analysis

Photophysical behavior and solvatochromic analysis of this compound derivatives have been conducted. These studies include solvent effects on photophysical behavior, solvatochromism analyzed by linear solvation energy relationship, and TDDFT calculations for comparing experimental and theoretical absorption spectra (Aggarwal & Khurana, 2015).

Synthesis of Novel Scaffolds for Drug Discovery

Inspired by bioactive natural products, novel spiro scaffolds have been synthesized. These scaffolds are designed for ease of conversion to a lead generation library, using either amide formation or reductive amination procedures. The synthesis of 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems was achieved using RCM as the key step (Jenkins et al., 2009).

Safety and Hazards

The safety information available indicates that 1,4-Diazaspiro[5.5]undecane dihydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mecanismo De Acción

Target of Action

The primary target of 1,4-Diazaspiro[5.5]undecane dihydrochloride is the NS5-methyltransferase . This enzyme plays a crucial role in the replication of the dengue virus type 2 (DENV2), making it a significant target for antiviral drug development .

Mode of Action

This compound interacts with its target, NS5-methyltransferase, inhibiting its function . This interaction disrupts the replication process of DENV2, thereby exerting its antiviral activity .

Biochemical Pathways

The exact biochemical pathways affected by 1,4-Diazaspiro[5It is known that the compound interferes with the viral replication process by inhibiting the function of ns5-methyltransferase . This disruption in the replication process of DENV2 leads to a decrease in the viral load .

Result of Action

The inhibition of NS5-methyltransferase by this compound results in a disruption of the replication process of DENV2 . This leads to a decrease in the viral load, thereby mitigating the effects of the virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water molecules can affect the stability of the compound . The O w H⋯O 1,7DSU, O w H⋯O w, and CH⋯O w hydrogen bonds play a prominent role in structural stability

Análisis Bioquímico

Biochemical Properties

1,4-Diazaspiro[5.5]undecane dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with enzymes such as acetylcholinesterase and monoamine oxidase, inhibiting their activity. Additionally, this compound can bind to G-protein coupled receptors, modulating their signaling pathways. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and receptors .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC), leading to altered gene expression and metabolic changes. In neuronal cells, this compound has been shown to affect neurotransmitter release and synaptic plasticity, highlighting its potential as a neuropharmacological agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can interact with receptor proteins, modulating their conformation and signaling activity. These interactions can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, although the magnitude of these effects may diminish over time due to compound degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors in rodents. At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interaction with multiple biomolecules, leading to off-target effects and cellular damage. Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds. Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, influencing metabolic flux and metabolite levels. These interactions highlight the compound’s potential as a modulator of metabolic pathways in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and activity. These interactions are crucial for the compound’s efficacy and specificity in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular function. These targeting signals are often encoded within the compound’s structure, allowing it to interact with specific receptors and transporters. Post-translational modifications, such as phosphorylation and acetylation, can also affect the compound’s localization and activity, further modulating its biochemical effects .

Propiedades

IUPAC Name |

1,4-diazaspiro[5.5]undecane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZCIJLGIPCFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661374 | |

| Record name | 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-91-9 | |

| Record name | 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

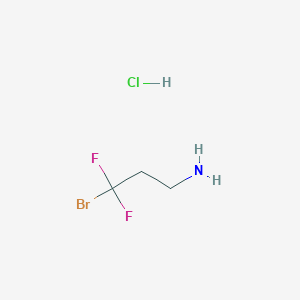

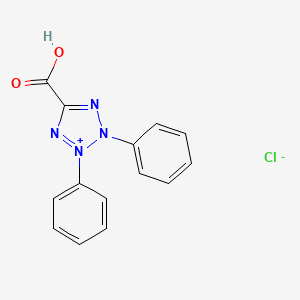

![[2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B1437189.png)

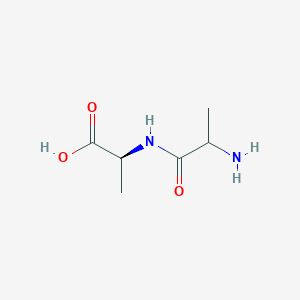

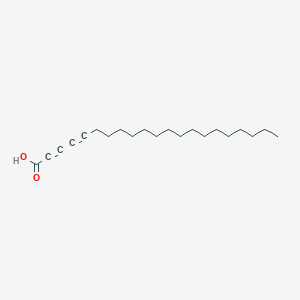

![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1437198.png)

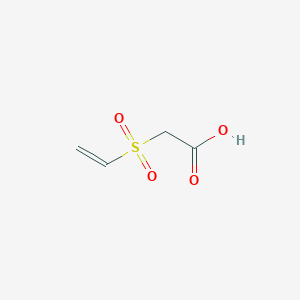

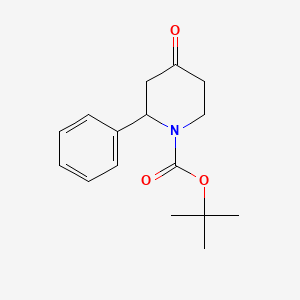

![Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid](/img/structure/B1437200.png)

![1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone](/img/no-structure.png)